molecular formula C21H30O3 B10876184 5-beta-Pregnane-3,6,20-trione

5-beta-Pregnane-3,6,20-trione

Cat. No.: B10876184
M. Wt: 330.5 g/mol
InChI Key: MRURHGKZPVRRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-beta-Pregnane-3,6,20-trione typically involves the oxidation of suitable steroid precursors. One common method includes the use of chromium(VI) oxide in acetic acid at 30°C . This reaction selectively oxidizes the hydroxyl groups to ketones, resulting in the formation of the trione structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale steroid synthesis, including the use of efficient oxidizing agents and optimized reaction conditions, would likely apply.

Chemical Reactions Analysis

Types of Reactions

5-beta-Pregnane-3,6,20-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at other positions on the steroid nucleus.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of additional ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted steroid derivatives.

Scientific Research Applications

5-beta-Pregnane-3,6,20-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-beta-Pregnane-3,6,20-trione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It can act as a substrate for enzymes like 5-beta-reductase, leading to the formation of various metabolites . These metabolites can then exert biological effects by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-beta-Pregnane-3,6,20-trione is unique due to its specific arrangement of ketone groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different metabolic pathways and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3

InChI Key

MRURHGKZPVRRKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Origin of Product

United States

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